3-Benzenesulfonyl-heptanoic acid hydroxyamide
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Overview
Description
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but generally include steps such as sulfonylation, amidation, and hydrolysis . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Benzenesulfonyl-heptanoic acid hydroxyamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzenesulfonyl-heptanoic acid hydroxyamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonylation and amidation reactions.
Biology: The compound’s inhibitory activity against ACE makes it a valuable tool in enzyme inhibition studies.
Industry: It may be used in the synthesis of other bioactive compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-Benzenesulfonyl-heptanoic acid hydroxyamide involves its interaction with specific molecular targets, such as ACE. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II . This inhibition can lead to a decrease in blood pressure and other physiological effects.
Comparison with Similar Compounds
3-Benzenesulfonyl-heptanoic acid hydroxyamide can be compared with other similar compounds, such as:
2-(Biphenyl-4-sulfonyl)phenyl]acetic Acid: Another ACE inhibitor with a different structural framework.
Ilomastat: A matrix metalloproteinase inhibitor with similar sulfonyl functional groups.
Batimastat: Another matrix metalloproteinase inhibitor with structural similarities. The uniqueness of this compound lies in its specific inhibitory activity and the presence of the hydroxyamide functional group, which may confer distinct biochemical properties.
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-hydroxyheptanamide |
InChI |
InChI=1S/C13H19NO4S/c1-2-3-7-12(10-13(15)14-16)19(17,18)11-8-5-4-6-9-11/h4-6,8-9,12,16H,2-3,7,10H2,1H3,(H,14,15) |
InChI Key |
TUUMURVUDGZZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)NO)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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